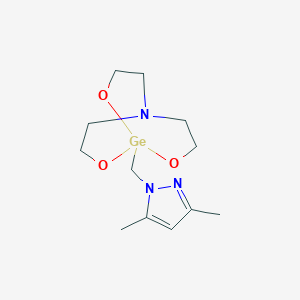

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid (ODQ) is a potent and selective inhibitor of soluble guanylyl cyclase (sGC) that is widely used in scientific research. ODQ has been shown to modulate various physiological processes, including cardiovascular function, inflammation, and neuronal signaling.

Mecanismo De Acción

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is a selective inhibitor of sGC, which is a heterodimeric enzyme composed of an alpha and beta subunit. sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a second messenger that mediates various physiological processes. 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid binds to the heme group of sGC, which is required for the catalytic activity of the enzyme. This binding prevents the conversion of GTP to cGMP, leading to a decrease in cGMP levels and downstream signaling.

Efectos Bioquímicos Y Fisiológicos

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has been shown to modulate various physiological processes, including cardiovascular function, inflammation, and neuronal signaling. In the cardiovascular system, 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has been shown to decrease blood pressure, inhibit platelet aggregation, and reduce vascular tone. Inflammation is also modulated by 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid, with studies showing that 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid can reduce the production of pro-inflammatory cytokines and chemokines. In neuronal signaling, 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has been shown to modulate synaptic plasticity and memory formation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is a potent and selective inhibitor of sGC, making it an ideal tool for studying the role of sGC in various physiological processes. 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is also relatively stable and easy to handle, making it suitable for use in lab experiments. However, 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has some limitations, including its potential off-target effects and the need for high concentrations to achieve complete inhibition of sGC.

Direcciones Futuras

There are several future directions for research involving 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid. One area of interest is the role of sGC in cancer progression and drug resistance. 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy, highlighting the potential of sGC inhibitors as anticancer agents. Another area of interest is the development of more potent and selective sGC inhibitors that can overcome the limitations of 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid. Finally, the use of 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid in combination with other drugs or therapies to enhance their efficacy and reduce side effects is an area of ongoing research.

Métodos De Síntesis

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid can be synthesized via a multistep process starting from 2-nitroaniline. The first step involves the reduction of 2-nitroaniline to 1,2-diaminobenzene, followed by the reaction with diethyl oxalate to form the corresponding oxalyl derivative. The oxalyl derivative is then cyclized with glyoxal in the presence of sodium hydroxide to yield 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid. The purity of 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid can be further improved by recrystallization from ethanol.

Aplicaciones Científicas De Investigación

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is widely used in scientific research as a tool to investigate the role of sGC in various physiological processes. sGC is a key enzyme in the nitric oxide signaling pathway, which plays a critical role in regulating blood pressure, platelet aggregation, and neuronal signaling. 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has been used to study the effects of sGC on cardiovascular function, inflammation, and neuronal signaling. 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has also been used to investigate the role of sGC in cancer progression and drug resistance.

Propiedades

Número CAS |

103029-77-2 |

|---|---|

Nombre del producto |

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid |

Fórmula molecular |

C9H6N2O3 |

Peso molecular |

190.16 g/mol |

Nombre IUPAC |

7-hydroxyquinoxaline-6-carboxylic acid |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-7-6(10-1-2-11-7)3-5(8)9(13)14/h1-4,12H,(H,13,14) |

Clave InChI |

GRTLADRAIDGTSK-UHFFFAOYSA-N |

SMILES isomérico |

C1=CN=C2C=C(C(=O)C=C2N1)C(=O)O |

SMILES |

C1=CN=C2C=C(C(=CC2=N1)C(=O)O)O |

SMILES canónico |

C1=CN=C2C=C(C(=O)C=C2N1)C(=O)O |

Sinónimos |

6-Quinoxalinecarboxylicacid,7-hydroxy-(6CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)

![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)